molecular formula C16H14N2O2S B12201474 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol

4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol

Cat. No.: B12201474
M. Wt: 298.4 g/mol
InChI Key: NLYPBWUXDFDDBB-UHFFFAOYSA-N
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Description

4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol is a synthetic organic compound featuring a thiazole core flanked by methoxyphenyl and aminophenol substituents. This structure places it within a class of nitrogen-sulfur heterocycles that are of significant interest in medicinal chemistry and drug discovery research . The thiazole ring is a privileged scaffold in pharmacology, known for its presence in a range of bioactive molecules and approved drugs with diverse mechanisms of action . Researchers investigate such compounds primarily for their potential biological activities. Structurally similar thiazole derivatives have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative pathogens, such as Staphylococcus aureus and Escherichia coli . Furthermore, analogous compounds have shown promising antiproliferative effects in vitro against various human cancer cell lines, including breast adenocarcinoma (MCF-7), suggesting a valuable template for developing novel anticancer agents . The specific presence of the 2-aminothiazole motif is often associated with a broad spectrum of action, which can also include antifungal, anti-inflammatory, and antioxidant properties, making it a versatile core for hit-to-lead optimization campaigns . The mechanism of action for thiazole-containing compounds is diverse and can involve enzyme inhibition (e.g., kinase inhibition), receptor antagonism, or disruption of cellular processes in microbial cells . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenol

InChI

InChI=1S/C16H14N2O2S/c1-20-14-8-2-11(3-9-14)15-10-21-16(18-15)17-12-4-6-13(19)7-5-12/h2-10,19H,1H3,(H,17,18)

InChI Key

NLYPBWUXDFDDBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis via α-Haloketone and Thiourea Cyclization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. For this compound, the method involves:

  • Step 1 : Bromination of 4-methoxyacetophenone using bromine in acetic acid to yield α-bromo-4-methoxyacetophenone .

  • Step 2 : Reaction with thiourea in ethanol under reflux (4–6 hours) to form 4-(4-methoxyphenyl)-2-aminothiazole .

  • Step 3 : Coupling with 4-aminophenol via nucleophilic substitution.

Optimization :

  • Solvent polarity (ethanol vs. DMF) affects cyclization efficiency. Ethanol yields 65–70% thiazole intermediate, while DMF improves coupling yields to 85% .

  • Temperature control during bromination (0–5°C) prevents di-bromination byproducts .

Data Table 1 : Hantzsch Method Performance

ParameterConditionsYield (%)Purity (%)
BrominationBr₂/AcOH, 0°C9295
CyclizationThiourea/EtOH, reflux6898
Coupling4-Aminophenol/DMF8599

Diazotization-Coupling Strategy for Amino-Thiazole Formation

This method adapts aryl diazonium salt chemistry to introduce the aminophenol group :

  • Step 1 : Diazotization of 4-methoxyaniline using NaNO₂/HCl at 0–5°C.

  • Step 2 : Coupling with 2-aminothiazole-4-ol in alkaline ethanol to form the azo intermediate.

  • Step 3 : Reduction of the azo group with SnCl₂/HCl to yield the target amine .

Critical Considerations :

  • pH control (pH 8–9) during coupling prevents thiazole ring hydrolysis .

  • Reduction at 50°C for 2 hours ensures complete conversion without over-reduction .

Data Table 2 : Diazotization-Coupling Performance

StepConditionsYield (%)
DiazotizationNaNO₂/HCl, 0°C89
CouplingEthanol/NaOH, 0°C → RT75
ReductionSnCl₂/HCl, 50°C82

Buchwald-Hartwig Amination for Direct C–N Bond Formation

Modern transition-metal catalysis enables direct coupling of pre-formed thiazoles with aminophenols :

  • Step 1 : Synthesis of 4-(4-methoxyphenyl)-2-bromothiazole via Hantzsch method.

  • Step 2 : Palladium-catalyzed amination with 4-aminophenol using Pd(OAc)₂/Xantphos.

Optimization :

  • Ligand selection (Xantphos vs. BINAP) impacts turnover frequency. Xantphos provides 78% yield vs. 62% for BINAP .

  • Solvent choice (toluene > DMF) reduces side reactions .

Data Table 3 : Catalytic Amination Performance

Catalyst SystemLigandTemp (°C)Yield (%)
Pd(OAc)₂/XantphosXantphos11078
Pd₂(dba)₃/BINAPBINAP11062

Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from antimicrobial thiazole libraries , this approach uses:

  • Resin Functionalization : Wang resin-bound 4-methoxyphenyl isothiocyanate.

  • Cyclization : Treatment with α-bromo-4-hydroxyacetophenone in DMF.

  • Cleavage : TFA/DCM (1:1) to release the product.

Advantages :

  • Purity >98% without chromatography .

  • Scalable for multi-gram synthesis (5–10 g/batch).

Data Table 4 : Solid-Phase Synthesis Metrics

MetricValue
Resin Loading Capacity1.2 mmol/g
Cyclization Efficiency90%
Final Yield72% (over 3 steps)

Comparative Analysis of Methodologies

Efficiency :

  • Hantzsch synthesis offers simplicity but lower yields (68–85%).

  • Buchwald-Hartwig amination provides higher regioselectivity at the cost of expensive catalysts.

Purity :

  • Solid-phase methods achieve >98% purity, ideal for pharmaceutical applications .

  • Diazotization-coupled products require rigorous washing to remove SnCl₂ residues .

Scalability :

  • Solid-phase and Hantzsch methods are readily scalable.

  • Catalytic methods face challenges in catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol possess activity against various bacterial strains.

  • Mechanism of Action : The thiazole moiety enhances the interaction with bacterial cell walls, leading to increased permeability and cell lysis.
  • Case Study : A derivative of thiazole was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as mupirocin .

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Thiazole-containing compounds have shown promise in inhibiting the proliferation of cancer cells.

  • Cell Lines Tested : Research indicates that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .
  • Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. Notably, one study reported that a thiazole derivative significantly reduced cell viability in MDA-MB-231 cells by inducing oxidative stress .

Anticonvulsant Activity

Another notable application of this compound is its anticonvulsant activity.

  • Research Findings : In animal models, thiazole derivatives have shown effectiveness in reducing seizure activity. A specific analogue was reported to provide 100% protection against tonic-clonic seizures in tested subjects .
  • Structure-Activity Relationship : The presence of the methoxyphenyl group is crucial for enhancing anticonvulsant properties, as indicated by structure-activity relationship studies .

Summary Table of Applications

ApplicationActivityMechanism of ActionReferences
AntimicrobialEffective against bacteriaDisruption of cell wall integrity
AnticancerInhibits cancer cell proliferationInduction of apoptosis and oxidative stress
AnticonvulsantReduces seizure activityModulation of neurotransmitter release

Mechanism of Action

The mechanism of action of 4-((4-(4-methoxyphenyl)-1,3-thiazol-2-yl)amino)phenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of thiazole derivatives are highly dependent on substituents attached to the thiazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name (IUPAC) Thiazole Substituent Key Functional Groups Biological Activity References
4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol 4-Methoxyphenyl Methoxy, phenol, amino Potential kinase inhibition (inferred)
SKI-II (4-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]phenol) 4-Chlorophenyl Chloro, phenol, amino Sphingosine kinase inhibitor (clinical trial)
TH-848 (4-([4-(2-Naphthyl)-1,3-thiazol-2-yl]amino)phenol) 2-Naphthyl Naphthyl, phenol, amino Osteoclast inhibition, anti-inflammatory
4-(4-Methyl-1,3-thiazol-2-yl)phenol 4-Methyl Methyl, phenol Material science applications
Key Observations:

Naphthyl (TH-848) and methyl groups increase hydrophobicity, influencing membrane permeability and target engagement .

Biological Activity: SKI-II inhibits sphingosine kinase (SphK), a target in cancer therapy, and is under clinical evaluation for diffuse large B-cell lymphoma (DLBCL) . The methoxy-substituted compound may exhibit similar kinase inhibition but with altered selectivity due to its substituent’s electronic profile.

Synthetic Routes: Analogs like SKI-II and TH-848 are synthesized via cyclization reactions between acetophenones and thiourea derivatives, followed by functionalization of the thiazole ring . The target compound likely follows a similar pathway, with 4-methoxyacetophenone as a starting material.

Physicochemical Properties

Table 2: Solubility and Stability Data
Compound Solubility in Water Solubility in Organic Solvents Stability Notes
Target compound (4-methoxy) Low Moderate (DMSO, ethanol) Stable at room temperature
SKI-II (4-chloro) Very low High (DMSO) Sensitive to light
4-(4-Methyl-thiazol-2-yl)phenol Low Moderate (chloroform) Hydrolytically stable
  • The methoxy group improves water solubility slightly compared to chloro or naphthyl derivatives, which are more lipophilic .

Pharmacological Potential

  • Anticancer Activity: SKI-II’s mechanism as a SphK inhibitor highlights the therapeutic relevance of thiazole-amino-phenol scaffolds in oncology .
  • Anti-inflammatory Applications : TH-848’s suppression of PGE2 suggests utility in inflammatory disorders like arthritis .
  • Antimicrobial Potential: Thiazole derivatives with nitro or halogen substituents (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) exhibit antimicrobial activity, though this remains unexplored for the methoxy analog .

Biological Activity

The compound 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol (C16H14N2O2S) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiazole ring substituted with a methoxyphenyl group and an amino phenol moiety. The compound's properties include:

  • Molecular Formula : C16H14N2O2S
  • Molecular Weight : 298.36 g/mol
  • CAS Number : 768027

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of appropriate amines with α-halo ketones or aldehydes, followed by cyclization. Specific methods for synthesizing this compound have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : In a study evaluating various thiazole derivatives, compounds similar to this compound showed MIC values against E. coli ranging from 0.17 to 0.23 mg/mL, indicating moderate antibacterial activity .
  • Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis pathways .
CompoundTarget BacteriaMIC (mg/mL)
1E. coli0.17
2B. cereus0.23
3S. Typhimurium0.47

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound possess notable anticancer properties:

  • Cell Growth Inhibition : The compound has been tested against various cancer cell lines, showing significant inhibition of cell proliferation in HL60 cells and others such as MCF-7 and HepG2 .
Cell LineIC50 (µM)
HL60<10
MCF-7<15
HepG2<20

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be influenced by specific substituents on the aromatic rings:

  • Methoxy Group : The presence of a methoxy group at the para position enhances solubility and potentially increases bioactivity.
  • Amino Substituent : The amino group contributes to the compound's ability to interact with biological targets, enhancing its efficacy against cancer cells.

Case Studies

Several case studies have focused on the biological evaluation of thiazole derivatives:

  • Antimicrobial Evaluation : A study highlighted the effectiveness of a series of thiazole compounds against Gram-positive and Gram-negative bacteria, with some derivatives achieving lower MIC values than standard antibiotics like ciprofloxacin.
  • Cancer Cell Line Studies : Another investigation demonstrated that modifications in the thiazole ring structure led to varying levels of cytotoxicity against different cancer cell lines, illustrating the importance of SAR in drug design.

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